

# What is the chemical structure of Femoxetine hydrochloride?

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# An In-depth Technical Guide to Femoxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of **Femoxetine hydrochloride**. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

### **Chemical Identity and Structure**

**Femoxetine hydrochloride** is the hydrochloride salt of Femoxetine, a selective serotonin reuptake inhibitor (SSRI).[1][2] Its chemical structure is characterized by a piperidine ring with methoxyphenoxymethyl and phenyl substituents.

#### **Chemical Structure:**

- IUPAC Name: (3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine hydrochloride[3][4]
- Synonyms: FG 4963, Malexil[3][5]
- Stereochemistry: The molecule has two stereocenters, with the active enantiomer possessing a (3R,4S) configuration.[3]



Molecular Formula: C20H26CINO2[4]

Molecular Weight: 347.88 g/mol [4][5]

SMILES: CI.COc1ccc(OC[C@H]2CN(C)CC[C@@H]2c3ccccc3)cc1[6]

InChi Key: ORJNLCKHRRUOMU-OGPPPPIKSA-N[4]

## **Physicochemical Properties**

A summary of the key physicochemical properties of Femoxetine and its hydrochloride salt is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

Property	Value	Reference(s)	
Molecular Weight	347.88 g/mol (hydrochloride)	[4][5]	
311.43 g/mol (free base)	[7]		
LogP (calculated)	4.51	[7]	
pKa (basic)	9.04	[7]	
Topological Polar Surface Area (TPSA)	21.7 Ų	[7]	
Hydrogen Bond Donors	0 (free base)	[3]	
Hydrogen Bond Acceptors	3 (free base)	[3]	
Rotatable Bonds	5 (free base)	[3]	

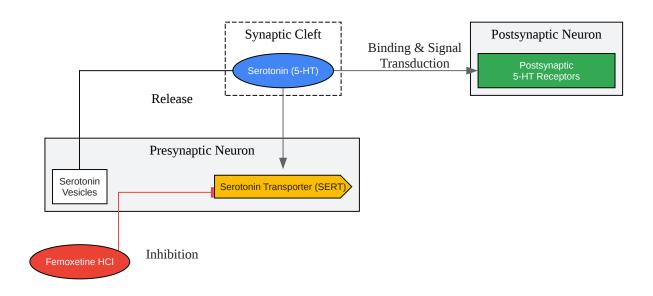
## **Pharmacology**

Femoxetine is a potent and selective inhibitor of serotonin (5-HT) reuptake in the brain.[1][8] This mechanism of action leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1][8] This is the primary mechanism underlying its antidepressant effects.



### **Mechanism of Action Signaling Pathway**

The following diagram illustrates the mechanism of action of **Femoxetine hydrochloride** at the synaptic level.



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Caption: Mechanism of action of Femoxetine hydrochloride.

### **Pharmacokinetics**

Pharmacokinetic studies have revealed that Femoxetine undergoes extensive first-pass metabolism.[3] The oral bioavailability is estimated to be between 5-10%.[3] The elimination half-life in humans ranges from 7 to 27 hours.[2]

Parameter	Value	Reference(s)
Bioavailability (Oral)	5-10%	[3]
Elimination Half-life	7–27 hours	[2]



# Synthesis and Analysis Experimental Protocol: Synthesis of Femoxetine

Several synthetic routes to Femoxetine have been reported. A common approach involves the following key steps, though specific reagents and conditions may vary.[3]

- Michael Addition: An organocatalytic Michael addition of an appropriate aldehyde to a transnitroalkene can be employed to construct the chiral backbone of the piperidine ring with high stereoselectivity.[3]
- Reduction and Cyclization: Subsequent reduction of the nitro group and intramolecular cyclization leads to the formation of the piperidine ring.
- Functional Group Interconversion: The synthesis is completed by the introduction of the methoxyphenoxy group through a nucleophilic substitution reaction.

A more detailed, multi-step synthesis might involve the reaction of methyl N-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate with phenylmagnesium bromide, followed by reduction, resolution of isomers, esterification, and finally condensation with p-methoxyphenol.

# Experimental Protocol: Quantification in Human Plasma by LC-MS/MS

The following protocol outlines a general procedure for the quantification of Femoxetine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

- 1. Sample Preparation (Solid Phase Extraction SPE):
- Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the plasma sample onto the conditioned cartridge.
- Wash the cartridge to remove interfering substances.
- Elute Femoxetine and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- 2. LC-MS/MS Analysis:



- Chromatographic Column: A suitable reversed-phase column, such as a Kinetex Biphenyl (50 x 3.0 mm, 2.6 μm), can be used.[9]
- Mobile Phase: A gradient elution with a mixture of water and acetonitrile containing 0.1% formic acid is typically employed.[9]
- Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for Femoxetine and the internal standard.

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Plasma_Sample [label="Human Plasma Sample"]; SPE [label="Solid Phase Extraction (SPE)\n- Condition\n- Load\n- Wash\n- Elute"]; Evaporation [label="Evaporation & Reconstitution"]; LC_Separation [label="LC Separation\n(Reversed-Phase)"]; MS_Detection [label="MS/MS Detection\n(MRM)"]; Data_Analysis [label="Data Analysis & Quantification"];
```

```
Plasma_Sample -> SPE [label="Sample Preparation"]; SPE -> Evaporation;
Evaporation -> LC_Separation [label="Injection"]; LC_Separation ->
MS_Detection; MS_Detection -> Data_Analysis; }
```

Caption: Experimental workflow for Femoxetine quantification.

## **Toxicology**

Acute toxicity data for **Femoxetine hydrochloride** has been determined in mice. The LD50 values vary depending on the route of administration.



Route of Administration	Sex	LD50 (mg/kg)	Reference(s)
Intravenous (i.v.)	Female	48	[5]
Male	45	[5]	
Subcutaneous (s.c.)	Female	941	[5]
Male	723	[5]	
Oral	Female	1408	[5]
Male	1687	[5]	

### Conclusion

**Femoxetine hydrochloride** is a well-characterized selective serotonin reuptake inhibitor with a defined chemical structure and mechanism of action. This guide provides essential technical data for researchers and professionals in the field of drug development, summarizing its physicochemical properties, pharmacological profile, and analytical methodologies. The provided information serves as a valuable resource for further investigation and development of serotonergic modulators.

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